

Hymenialdisine: A Deep Dive into its Discovery, History, and Mechanism of Action

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Compound of Interest

Compound Name: **Hymenialdisine**

Cat. No.: **B10760331**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the marine-derived compound **Hymenialdisine**, from its initial discovery to its current status as a significant tool in kinase research and drug development. This document details its history, biological activities, and the experimental methodologies used to elucidate its functions.

Discovery and Historical Perspective

Hymenialdisine was first isolated in 1980 from marine sponges of the genera *Hymeniacidon*, *Acanthella*, *Axinella*, and *Pseudaxinyssa*.^{[1][2][3][4]} Its unique chemical structure, featuring a pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring, was elucidated by X-ray crystallography.^[1] This discovery marked the emergence of a new class of bioactive marine natural products.

Subsequent research has focused on the potent and diverse biological activities of **Hymenialdisine**, particularly its ability to inhibit a range of protein kinases. This has positioned **Hymenialdisine** as a valuable lead compound in the development of therapeutic agents for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Key Historical Milestones:

- 1980: First isolation of **Hymenialdisine** from marine sponges.
- Late 1980s/Early 1990s: Elucidation of its kinase inhibitory properties, initially against Cyclin-Dependent Kinases (CDKs).
- 2000: The crystal structure of **Hymenialdisine** in complex with human CDK2 (PDB ID: 1DM2) was determined, providing critical insights into its mechanism of action.
- 2000s-Present: Extensive research into its inhibitory effects on other kinases, including Glycogen Synthase Kinase 3 β (GSK-3 β) and Casein Kinase 1 (CK1), and its modulation of key signaling pathways such as NF- κ B and MAPK. Investigations into its therapeutic potential for various diseases, including Alzheimer's disease, osteoarthritis, and cancer, have been ongoing.

Quantitative Analysis of Kinase Inhibition

Hymenialdisine exhibits potent inhibitory activity against a variety of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Hymenialdisine** against a panel of key kinases.

Kinase Target	Hymenialdisine IC50 (μM)
CDK1/cyclin B	~0.03
CDK2/cyclin A	~0.07
CDK5/p25	~0.02
GSK-3β	0.023
Casein Kinase 1 (CK1)	0.035
MEK1	0.003
p90RSK	Nanomolar range
KDR	Nanomolar to Micromolar range
c-Kit	Nanomolar to Micromolar range
Fes	Nanomolar to Micromolar range
MAPK1	Nanomolar to Micromolar range
PAK2	Nanomolar to Micromolar range
PDK1	Nanomolar to Micromolar range
PKCθ	Nanomolar to Micromolar range
PKD2	Nanomolar to Micromolar range
Rsk1	Nanomolar to Micromolar range
SGK	Nanomolar to Micromolar range
Chk1	Micromolar range

Experimental Protocols

Isolation of Hymenialdisine from Axinella sp.

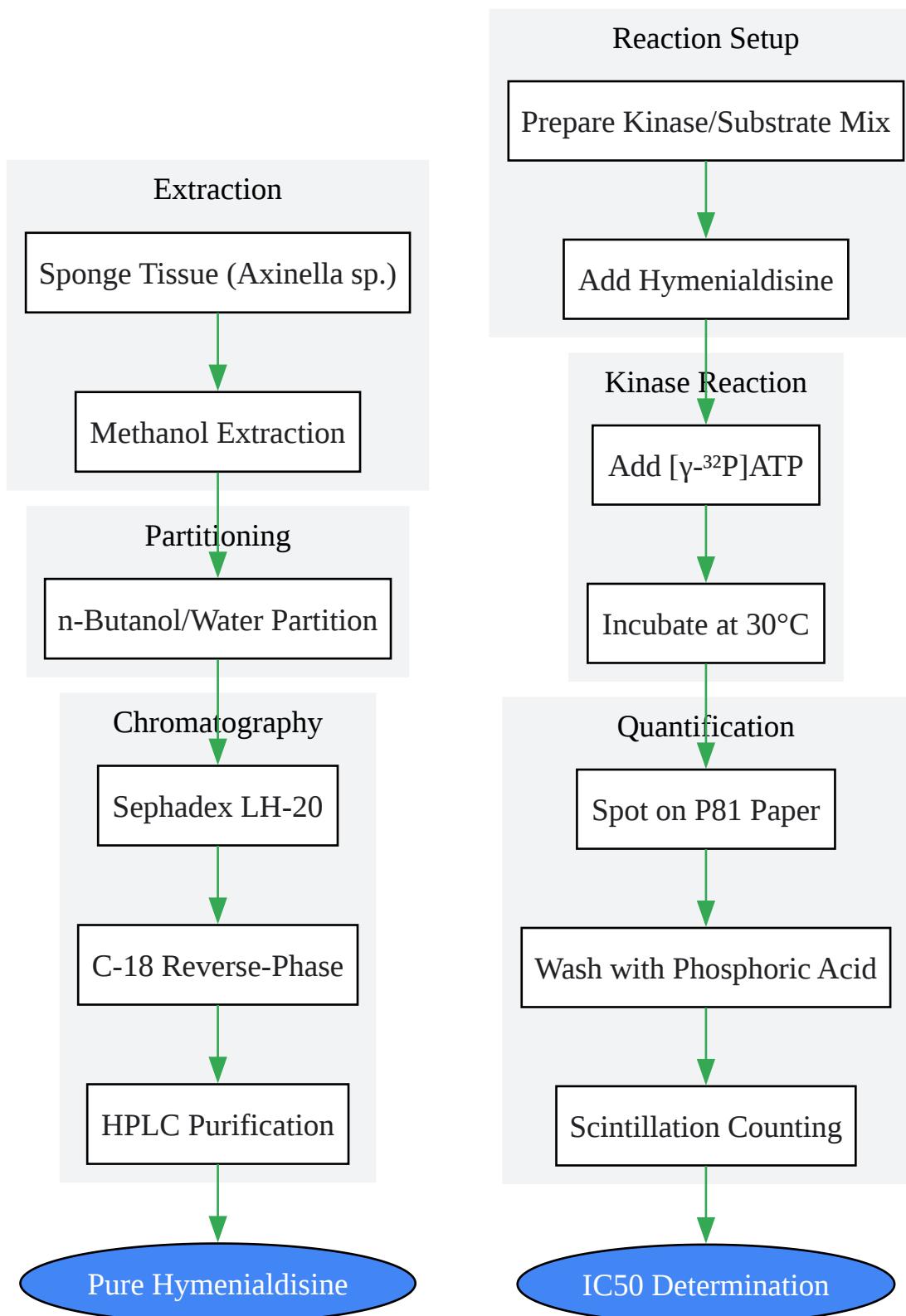
The following is a representative protocol for the isolation of **Hymenialdisine** from the marine sponge Axinella sp..

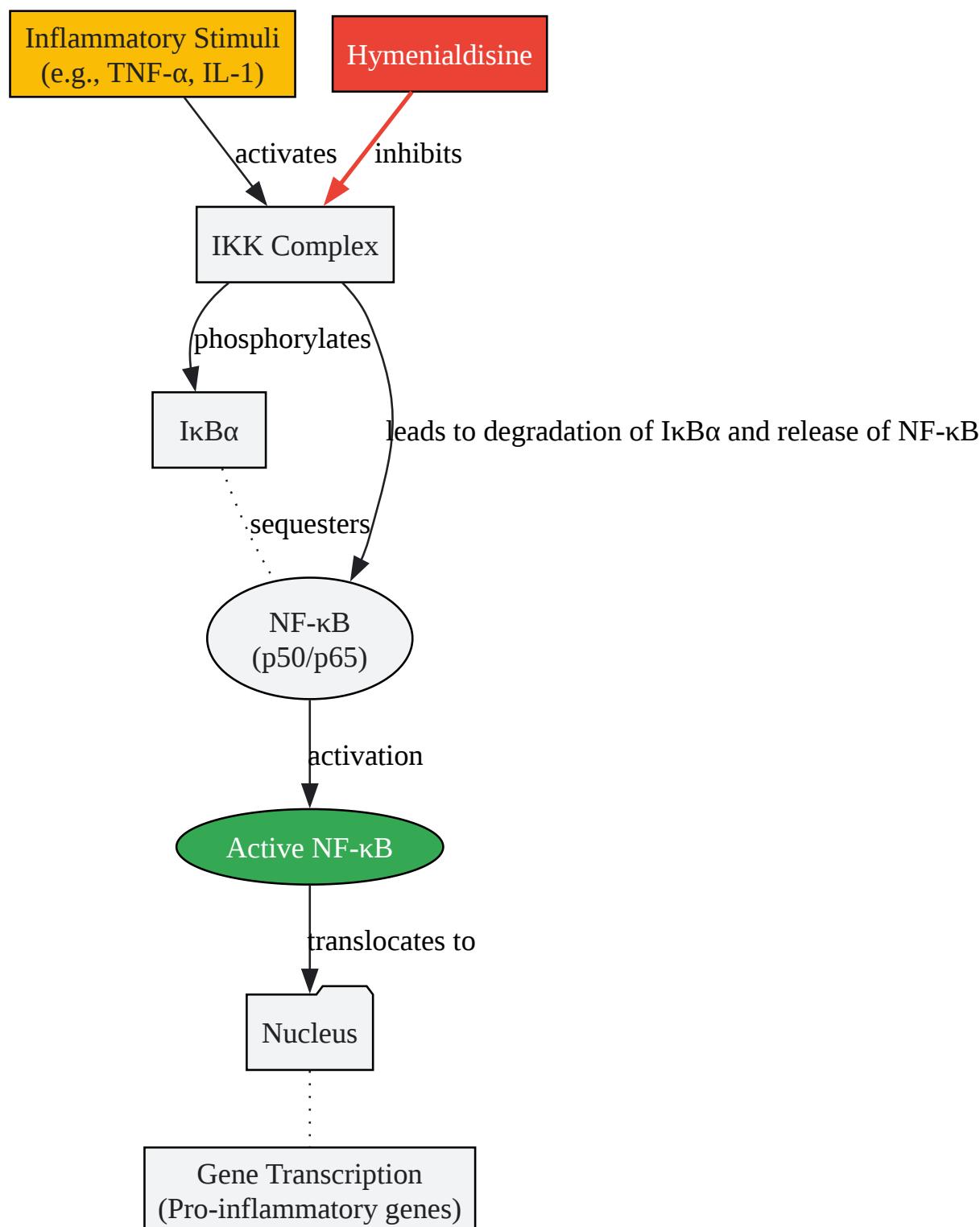
Materials:

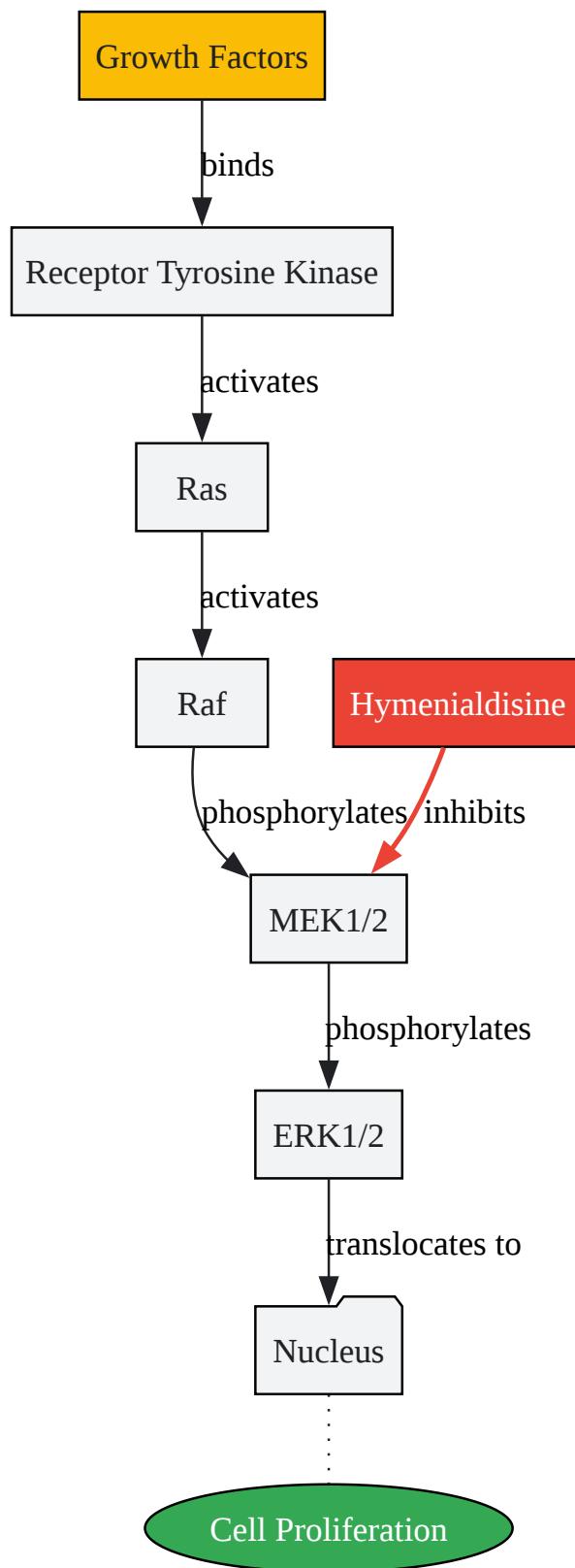
- Frozen or fresh *Axinella* sp. sponge tissue
- Methanol (MeOH)
- n-Butanol (n-BuOH)
- Sephadex LH-20 resin
- C-18 reverse-phase silica gel
- High-Performance Liquid Chromatography (HPLC) system
- Solvents for chromatography (e.g., methanol, water, trifluoroacetic acid)

Procedure:

- Extraction: The sponge tissue is homogenized and extracted with methanol at room temperature. The methanol extract is then filtered and concentrated under reduced pressure.
- Solvent Partitioning: The concentrated methanol extract is partitioned between n-butanol and water. The n-butanol layer, containing the less polar compounds including **Hymenialdisine**, is collected.
- Sephadex LH-20 Chromatography: The n-butanol extract is subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
- C-18 Reverse-Phase Chromatography: Fractions enriched with **Hymenialdisine** are further purified by reverse-phase column chromatography on C-18 silica gel. A gradient of methanol in water is typically used for elution.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C-18 column to yield pure **Hymenialdisine**.





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